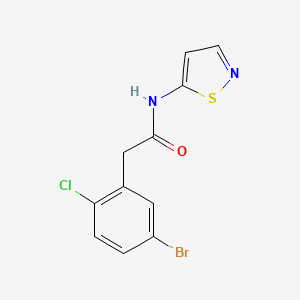![molecular formula C14H16FN5OS B7431894 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B7431894.png)
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone, also known as FTY720, is a synthetic compound that was first discovered in the early 1990s. It has been extensively studied for its potential use as an immunosuppressant and as a treatment for various diseases, including multiple sclerosis, cancer, and transplant rejection. In
Mécanisme D'action
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone works by binding to sphingosine 1-phosphate (S1P) receptors on the surface of immune cells, preventing them from leaving lymph nodes and entering the bloodstream. This reduces the number of immune cells that can migrate to the central nervous system, where they can cause damage and inflammation. This compound also has other effects on the immune system, including the promotion of regulatory T cell function and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its immunosuppressive effects, it has been shown to have anti-inflammatory, anti-angiogenic, and anti-proliferative effects. It has also been shown to have neuroprotective effects, reducing the damage caused by inflammation in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone has several advantages for lab experiments, including its well-defined mechanism of action, its ability to cross the blood-brain barrier, and its stability in vitro. However, there are also some limitations to its use, including its relatively low solubility in water, its potential toxicity at high doses, and the need for specialized equipment to measure its effects on immune cells.
Orientations Futures
There are several potential future directions for research on 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone. One area of interest is the development of new analogs that may have improved efficacy or reduced toxicity. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of S1P receptors in various diseases, which may lead to new insights into the mechanisms of action of this compound and other S1P receptor modulators.
Méthodes De Synthèse
The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone involves several steps, including the reaction of 2-(1,3-thiazol-5-yl)ethanamine with 1,4-dibromobutane to form 1,4-diazepane. The resulting compound is then reacted with 5-fluoropyrimidine-2-amine to form this compound. The synthesis of this compound has been optimized over the years to increase yield and purity.
Applications De Recherche Scientifique
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone has been extensively studied for its potential use as an immunosuppressant and as a treatment for various diseases. In particular, it has been shown to be effective in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. This compound works by modulating the immune system, preventing the migration of immune cells to the brain and spinal cord, and reducing inflammation. It has also been studied as a treatment for cancer, transplant rejection, and other autoimmune diseases.
Propriétés
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5OS/c15-11-7-17-14(18-8-11)20-3-1-2-19(4-5-20)13(21)6-12-9-16-10-22-12/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZRLBHILOSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CN=CS2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[[4-[(6-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431818.png)
![2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenoxy]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7431831.png)
![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methylpropyl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B7431836.png)
![2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B7431840.png)
![2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7431846.png)
![2-[(2,5-dimethylphenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431851.png)
![2-[(3-fluoro-2-iodophenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431852.png)

![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)
![N-[4-(butanoylamino)cyclohexyl]-N,1-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7431884.png)
![N-[3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]cyclobutyl]-2-methoxyacetamide](/img/structure/B7431887.png)
![6,7,8-trifluoro-4-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylamino]quinoline-3-carbonitrile](/img/structure/B7431892.png)
![N-[1-[5-cyclopropyl-4-[2-[ethyl(methyl)amino]-2-oxoethyl]-1,2,4-triazol-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7431901.png)
